

"4-(Difluoromethoxy)-2-nitroaniline" IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Difluoromethoxy)-2-nitroaniline

Cat. No.: B3025321

[Get Quote](#)

Technical Guide: 4-(Difluoromethoxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides the fundamental identifiers for **4-(Difluoromethoxy)-2-nitroaniline**.

- IUPAC Name: **4-(difluoromethoxy)-2-nitroaniline**
- CAS Number: 97963-76-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₆F₂N₂O₃[\[1\]](#)[\[3\]](#)
- Synonyms:
 - 2-Nitro-4-(difluoromethoxy)aniline
 - 4-(Difluoromethoxy)-2-nitrobenzenamine
 - Benzenamine, 4-(difluoromethoxy)-2-nitro-
 - Pantoprazole Impurity 10

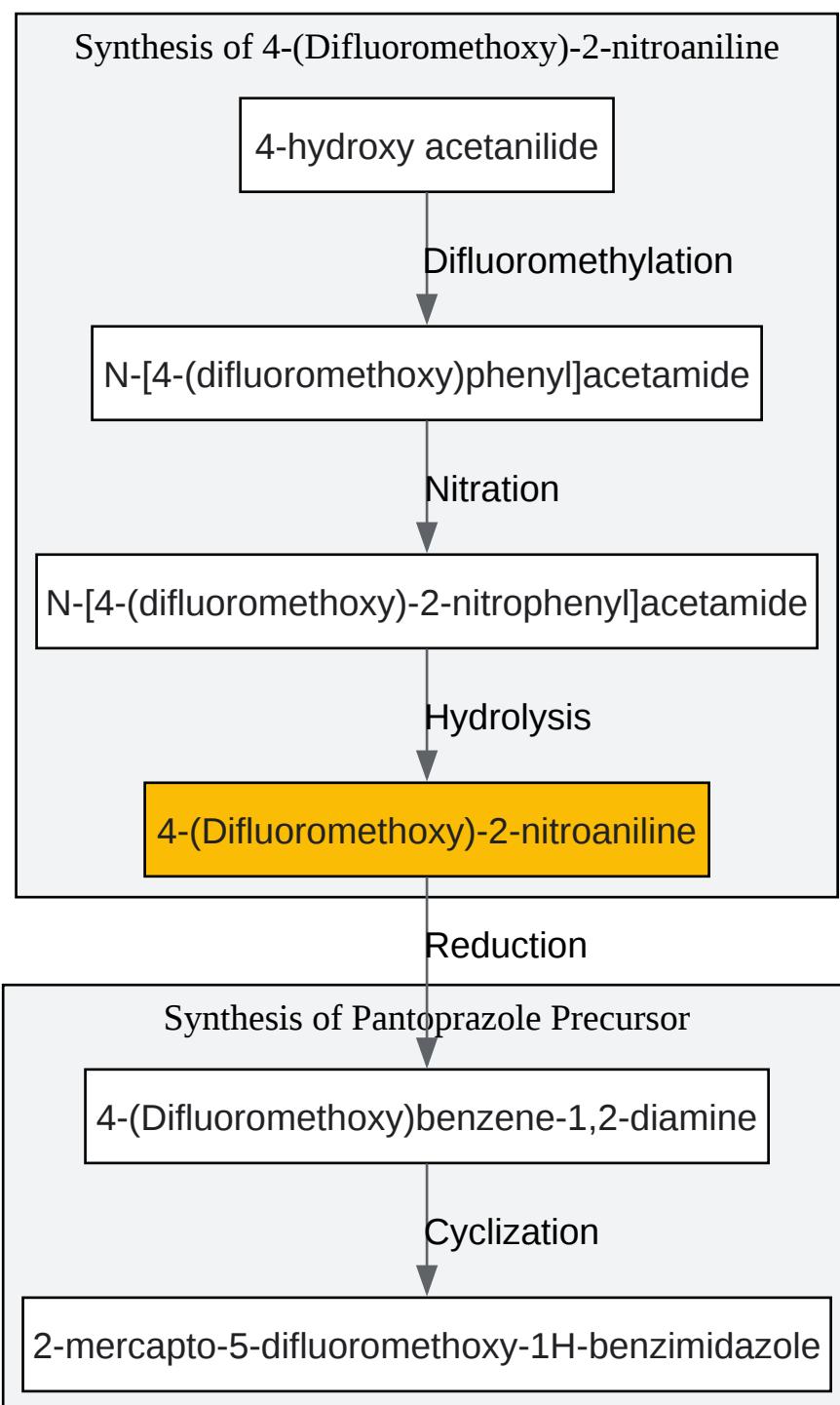
- Pantoprazole Impurity 17
- Pantoprazole Impurity 28
- Pantoprazole Impurity Q

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of **4-(Difluoromethoxy)-2-nitroaniline**. This data is crucial for its handling, characterization, and use in synthetic chemistry.

Property	Value	Source
Molecular Weight	204.13 g/mol	[1] [3]
Appearance	Light yellow to yellow solid	[4]
Boiling Point (Predicted)	330.0 ± 37.0 °C	[4]
Density (Predicted)	1.470 ± 0.06 g/cm³	[4]
pKa (Predicted)	-0.74 ± 0.10	[4]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[4]
InChI	<chem>InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2</chem>	[1]
InChI Key	FHRVMXFZUVYVPF-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=CC(=C(C=C1OC(F)F)C(F)F)N</chem> INVALID-LINK--[O-]N	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1OC(F)F)C(F)F)N</chem> INVALID-LINK--[O-]N	[1]

Spectroscopic Information:


While detailed spectra are not publicly available, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are standard for the structural elucidation and confirmation of this compound.[\[2\]](#) High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula, with a calculated monoisotopic mass of 204.03464838 Da.[\[2\]](#)

Synthesis of 4-(Difluoromethoxy)-2-nitroaniline and its Derivatives

4-(Difluoromethoxy)-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.[\[2\]](#) Its synthesis is a multi-step process that begins with more readily available precursors.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis of 2-mercaptop-5-difluoromethoxy-1H-benzimidazole, a crucial precursor for Pantoprazole, starting from 4-hydroxy acetanilide. **4-(Difluoromethoxy)-2-nitroaniline** is a key intermediate in this pathway.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to 2-mercaptop-5-difluoromethoxy-1H-benzimidazole.

Detailed Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

- Objective: To introduce the difluoromethoxy group onto the 4-hydroxy acetanilide backbone.
- Materials: 4-hydroxy acetanilide, isopropyl alcohol, sodium hydroxide (NaOH), polyethylene glycol 600 (PEG-600), difluoromethylenechloride gas.
- Procedure:
 - To a reaction vessel containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide.
 - Add a catalytic amount of PEG-600 and heat the reaction mixture to 50°C for 1 hour.
 - Purge difluoromethylenechloride gas through the reaction mixture while maintaining the temperature at 50-55°C.
 - Monitor the pH of the reaction intermittently, ensuring it remains above 9. If the pH drops, pause the gas purging, add more NaOH, stir for 1 hour at 50-55°C, and then resume purging.
 - Upon completion of the reaction (monitored by TLC or HPLC), the organic layer containing the product is separated and used directly in the next step.

Step 2: Synthesis of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide

- Objective: To introduce a nitro group at the 2-position of the aromatic ring.
- Materials: Organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide, dichloromethane, sulfuric acid (H_2SO_4), fuming nitric acid (HNO_3).
- Procedure:
 - Wash the organic layer from the previous step with water adjusted to pH 2.
 - Separate the organic layer and add sulfuric acid, stirring at 30-35°C for 30 minutes.

- Cool the mixture to 20-25°C.
- Slowly add fuming nitric acid dropwise over 2-3 hours, maintaining the temperature at 20-25°C.
- After the addition is complete, stir the reaction mixture at 20-25°C for 2 hours.
- Monitor the reaction progress by TLC (Toluene:Ethyl acetate, 60:40) and HPLC.
- Upon completion, add water to separate the layers. Extract the aqueous layer with dichloromethane.
- The combined organic layers containing the nitrated product are used for the subsequent step.[5]

Step 3: Synthesis of **4-(Difluoromethoxy)-2-nitroaniline** (Hydrolysis)

- Objective: To hydrolyze the acetamide group to an amine.
- Materials: Organic layer containing N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide, methanol, 50% sodium hydroxide (NaOH) solution.
- Procedure:
 - To the organic layer from the previous step, add methanol and a 50% NaOH solution.
 - Reflux the reaction mixture for 3 hours.
 - Monitor the progress of the reaction by TLC (Toluene, 100) and HPLC.
 - After completion, cool the reaction mass to room temperature. The resulting organic layer contains **4-(Difluoromethoxy)-2-nitroaniline** and is taken for the next step.

Step 4: Synthesis of 4-(difluoromethoxy)benzene-1,2-diamine (Reduction)

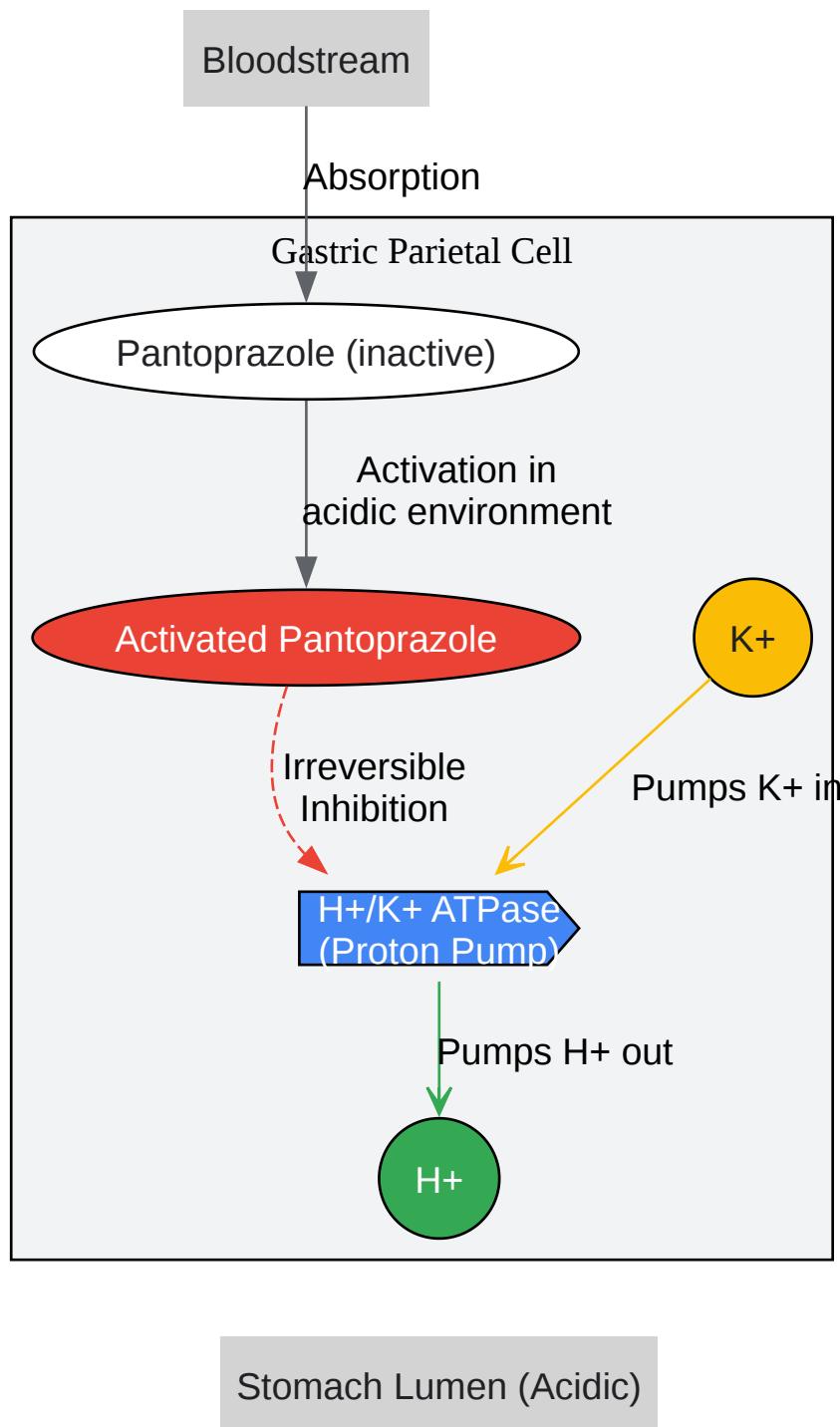
- Objective: To reduce the nitro group to an amine.

- Materials: Organic layer containing **4-(Difluoromethoxy)-2-nitroaniline**, 50% NaOH solution, Raney Nickel catalyst, hydrazine hydrate.
- Procedure:
 - Take the organic layer from the previous step and make it alkaline by adding a 50% NaOH solution.
 - Add Raney Nickel catalyst to the mixture.
 - With chilled water circulating in the condenser, slowly add hydrazine hydrate. The reaction is exothermic and will reach reflux.
 - After the addition is complete and the reaction subsides, the product, 4-(difluoromethoxy)benzene-1,2-diamine, can be isolated and purified by standard methods if required.[6]

Step 5: Synthesis of 2-mercaptop-5-difluoromethoxy-1H-benzimidazole (Cyclization)

- Objective: To form the benzimidazole ring.
- Materials: 4-(difluoromethoxy)benzene-1,2-diamine, sodium carbonate, water, carbon disulfide (CS₂), sulfuric acid, activated carbon.
- Procedure:
 - In a reaction vessel, dissolve sodium carbonate in water.
 - Add 4-(difluoromethoxy)benzene-1,2-diamine and stir for 20 minutes.
 - Heat the mixture to 30°C and add carbon disulfide dropwise at 25-35°C.
 - Maintain the temperature at 30-40°C for 6 hours for condensation.
 - Increase the temperature to 60-70°C and maintain for another 6 hours to complete cyclization.
 - Add activated carbon for decolorization and filter the hot solution.

- Adjust the pH of the filtrate to 5-6 with sulfuric acid to precipitate the product.
- Filter, wash, and dry the precipitate to obtain 2-mercapto-5-difluoromethoxy-1H-benzimidazole.^[6]


Application in Drug Development: The Case of Pantoprazole

4-(Difluoromethoxy)-2-nitroaniline is a crucial building block in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.^[2] The difluoromethoxy group is of particular importance in medicinal chemistry as it can enhance metabolic stability and lipophilicity, which are critical properties for effective drug candidates.^[2]

Mechanism of Action of Pantoprazole

Pantoprazole exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. This is the final step in gastric acid secretion.

The following diagram illustrates the mechanism of action of Pantoprazole at the cellular level.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.^[6] The activated form, a cyclic sulfenamide, then forms a covalent disulfide

bond with cysteine residues on the H⁺/K⁺-ATPase enzyme.[\[6\]](#) This binding is irreversible and inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion. [\[6\]](#) Acid secretion can only resume once new proton pump molecules are synthesized.[\[6\]](#) This leads to a prolonged duration of action of more than 24 hours.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgrx.org]
- 3. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 4. magritek.com [magritek.com]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["4-(Difluoromethoxy)-2-nitroaniline" IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3025321#4-difluoromethoxy-2-nitroaniline-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com